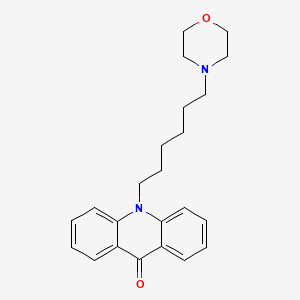
10-(6-Morpholinohexyl)acridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(6-Morpholinohexyl)acridin-9(10H)-one: is a chemical compound that belongs to the acridine family. Acridines are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, biology, and materials science. This compound, in particular, has a morpholino group attached to a hexyl chain, which is further connected to the acridine core. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-(6-Morpholinohexyl)acridin-9(10H)-one typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through various methods, including the cyclization of N-phenylanthranilic acid or the condensation of diphenylamine with formaldehyde.
Attachment of the Hexyl Chain: The hexyl chain can be introduced through a nucleophilic substitution reaction, where a suitable hexyl halide reacts with the acridine core.
Introduction of the Morpholino Group: The morpholino group can be attached to the hexyl chain through a nucleophilic substitution reaction, where morpholine reacts with the hexyl halide intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 10-(6-Morpholinohexyl)acridin-9(10H)-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the acridine core or the hexyl chain are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution reaction, are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction may produce dihydroacridine derivatives.
Applications De Recherche Scientifique
Chemistry: 10-(6-Morpholinohexyl)acridin-9(10H)-one is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a fluorescent probe. The acridine core exhibits fluorescence properties, making it useful for imaging and tracking biological processes.
Medicine: The compound is investigated for its potential therapeutic applications. Acridine derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may exhibit similar properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of materials with specific properties. Its unique structure can be exploited to create materials with enhanced performance in various applications.
Mécanisme D'action
The mechanism of action of 10-(6-Morpholinohexyl)acridin-9(10H)-one depends on its specific application. In biological systems, the compound may interact with nucleic acids, proteins, or other biomolecules, leading to various effects. The acridine core can intercalate into DNA, disrupting its structure and function. The morpholino group may enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Acridine: The parent compound of 10-(6-Morpholinohexyl)acridin-9(10H)-one, known for its wide range of biological activities.
9-Aminoacridine: A derivative of acridine with an amino group, used as an antiseptic and in DNA staining.
Acriflavine: A mixture of acridine derivatives used as an antiseptic and in biological research.
Uniqueness: this compound is unique due to the presence of the morpholino group and the hexyl chain. These structural features may enhance its biological activity and specificity compared to other acridine derivatives. The compound’s unique structure allows for the exploration of new chemical reactions and the development of novel applications in various fields.
Propriétés
Formule moléculaire |
C23H28N2O2 |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
10-(6-morpholin-4-ylhexyl)acridin-9-one |
InChI |
InChI=1S/C23H28N2O2/c26-23-19-9-3-5-11-21(19)25(22-12-6-4-10-20(22)23)14-8-2-1-7-13-24-15-17-27-18-16-24/h3-6,9-12H,1-2,7-8,13-18H2 |
Clé InChI |
TTZSUAVLDKLOHU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCCCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Oxiran-2-yl)methyl 3-methoxy-4-[(oxiran-2-yl)methoxy]benzoate](/img/structure/B14133668.png)
![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)
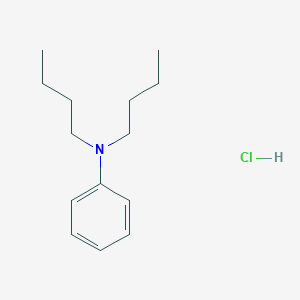
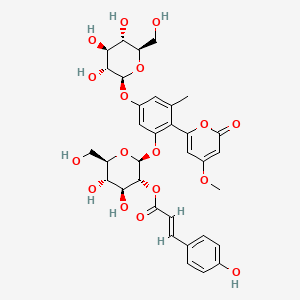


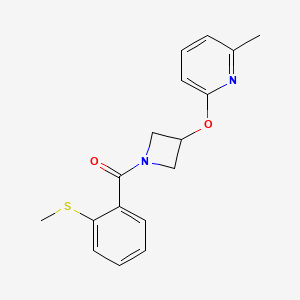
![2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester](/img/structure/B14133703.png)
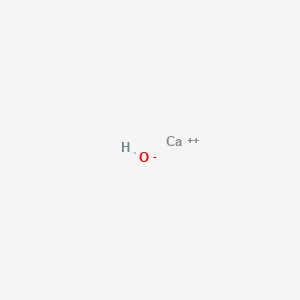
![2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14133714.png)


